Amisulpride Alkylation-Oxidation Yield
In the patented mercapto route to amisulpride (US4294828), 4-amino-2-methoxy-5-sulfanylbenzoic acid serves as the foundational intermediate. The alkylation step with diethyl sulfate proceeds with an 88% isolated yield (159 g → 162 g of 5-ethylthiobenzoic acid intermediate), and the subsequent H₂O₂ oxidation in acetic acid delivers the 5-ethylsulfonylbenzoic acid target in 42% yield [1]. By contrast, an alternative route published by Liu et al. (2008) that constructs the identical sulfone intermediate from 4-amino-2-hydroxybenzoic acid via a thiocyanation–ethylation–oxidation sequence reports a total yield of only 24.5% over the multi-step sequence [2]. A later improved process (Jiao et al., 2014) achieved 55% total yield from aminosalicylic acid, but requires five distinct chemical steps including methylation, thiocyanation, reduction-ethylation, oxidation, and hydrolysis, compared to two steps from the target compound [3].
| Evidence Dimension | Overall yield to 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid (amisulpride intermediate) |
|---|---|
| Target Compound Data | ~37% over two steps (88% alkylation × 42% oxidation) from 4-amino-2-methoxy-5-sulfanylbenzoic acid |
| Comparator Or Baseline | Liu et al. (2008): 24.5% total yield from 4-amino-2-hydroxybenzoic acid via thiocyanation route; Jiao et al. (2014): 55% total yield but requires 5 steps |
| Quantified Difference | The target compound route requires 2 steps vs. 5+ steps for alternatives; direct yield comparison confounded by different starting materials |
| Conditions | Patent US4294828: alkylation with Et₂SO₄/NaOH/H₂O reflux; oxidation with 131 vol H₂O₂ in AcOH at 35–80 °C |
Why This Matters
Procurement of this intermediate enables the shortest validated synthetic path to the amisulpride sulfone intermediate, reducing step count and cumulative yield losses inherent in longer alternative sequences.
- [1] Thominet, M.; Acher, J.; Monier, J.-C. U.S. Patent US4294828 (1981). Example 1: 159 g 2-methoxy-4-amino-5-mercaptobenzoic acid → 162 g ethylthio intermediate (88% yield); 123 g ethylthio intermediate → 61.5 g sulfone hydrate (42% yield). View Source
- [2] Liu, L.; Yang, Y.-H.; Zhang, H.; Wang, Y.; Zhan, H. Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid. Chinese J. Modern Appl. Pharm. 2008, 38(3), 29-32. Total yield 24.5% from 4-amino-2-hydroxybenzoic acid. View Source
- [3] Jiao, J.-S.; Fan, S.-S.; Zhang, Y. Improved synthetic process of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid. J. Hebei Univ. Sci. Technol. 2014, 35(3). Total yield 55% from aminosalicylic acid. View Source
